Muraglitazar metabolite M16

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

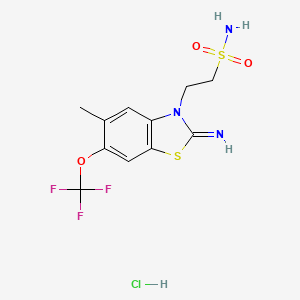

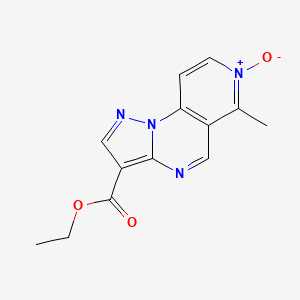

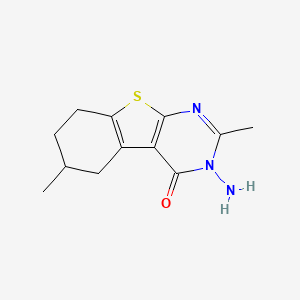

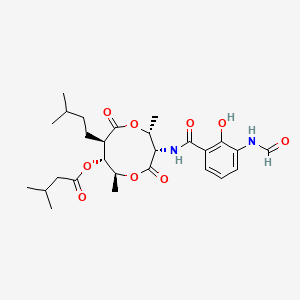

Muraglitazar metabolite M16 is one of the oxidative metabolites of Muraglitazar, a dual alpha/gamma peroxisome proliferator-activated receptor activator. Muraglitazar is currently in clinical development for the treatment of type 2 diabetes. The metabolite M16 is formed through the oxidative metabolism of Muraglitazar in the human body .

Preparation Methods

The preparation of Muraglitazar metabolite M16 involves the use of microbial bioreactors. Microbial strains such as Cunninghamella elegans and Saccharopolyspora hirsuta are employed to produce Muraglitazar metabolites that have the same high-performance liquid chromatography retention times and tandem mass spectrometric properties as the corresponding human metabolites. The microbial metabolites, including M16, are isolated and analyzed by nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Muraglitazar undergoes several types of oxidative reactions to form its metabolites, including M16. The oxidative metabolism is characterized by:

- Hydroxylation

- O-demethylation

- Oxazole ring opening

- O-demethylation/hydroxylation

- O-dealkylation

- Carboxylic acid formation

Common reagents and conditions used in these reactions include microbial bioreactors, liquid chromatography-mass spectrometry (LC-MS), and NMR analyses. The major products formed from these reactions are various hydroxylated and demethylated metabolites .

Scientific Research Applications

Muraglitazar and its metabolites, including M16, are primarily studied for their potential therapeutic effects in the treatment of type 2 diabetes. Muraglitazar acts as a dual alpha/gamma peroxisome proliferator-activated receptor activator, which helps in regulating glucose and lipid metabolism. The research on Muraglitazar metabolites, including M16, helps in understanding the drug’s metabolism, pharmacokinetics, and potential side effects .

Mechanism of Action

Muraglitazar exerts its effects by interacting with both peroxisome proliferator-activated receptor alpha and gamma receptors. Through the peroxisome proliferator-activated receptor gamma receptor, Muraglitazar has potent insulin-sensitizing effects on the liver and muscle, which helps in lowering blood sugar levels. Through the peroxisome proliferator-activated receptor alpha receptor, Muraglitazar lowers triglycerides and raises high-density lipoprotein cholesterol, promoting a favorable lipid profile for the prevention of atherosclerosis .

Comparison with Similar Compounds

Muraglitazar is compared with other dual peroxisome proliferator-activated receptor activators such as:

- Pioglitazone

- Rosiglitazone

Muraglitazar is unique in its dual activation of both peroxisome proliferator-activated receptor alpha and gamma receptors, whereas Pioglitazone and Rosiglitazone primarily target peroxisome proliferator-activated receptor gamma. This dual activation makes Muraglitazar potentially more effective in managing both glucose and lipid levels in patients with type 2 diabetes .

Properties

CAS No. |

875430-28-7 |

|---|---|

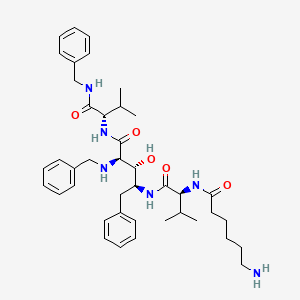

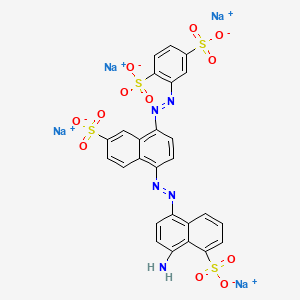

Molecular Formula |

C29H28N2O9 |

Molecular Weight |

548.5 g/mol |

IUPAC Name |

2-[[4-[3-[acetyl(benzoyl)amino]-3-oxopropoxy]phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid |

InChI |

InChI=1S/C29H28N2O9/c1-20(32)31(28(36)22-6-4-3-5-7-22)26(33)16-17-39-24-10-8-21(9-11-24)18-30(19-27(34)35)29(37)40-25-14-12-23(38-2)13-15-25/h3-15H,16-19H2,1-2H3,(H,34,35) |

InChI Key |

OSAQGXMPWVOCKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C(=O)CCOC1=CC=C(C=C1)CN(CC(=O)O)C(=O)OC2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B15193448.png)

![17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one](/img/structure/B15193480.png)